molecular formula C16H23NO B1236730 (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide

(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide

Cat. No.: B1236730
M. Wt: 245.36 g/mol
InChI Key: NFFPFDVUIWBNTI-GBEDUDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as molybdenum or tungsten complexes to facilitate the formation of the triple bond. Additionally, the stereochemistry of the double bonds is controlled through selective hydrogenation and isomerization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding epoxides or diols.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the triple bond to a double bond or single bond, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Epoxides and Diols: From oxidation reactions

    Alkenes and Alkanes: From reduction reactions

    Substituted Amides: From nucleophilic substitution reactions

Scientific Research Applications

(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modifying their activity. The pathways involved may include the inhibition of inflammatory mediators or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide: shares similarities with other alkyne-containing amides, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide

InChI

InChI=1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-5,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4-,11-10+,13-12-

InChI Key

NFFPFDVUIWBNTI-GBEDUDKYSA-N

SMILES

CC=CC#CCCC=CC=CC(=O)NCC(C)C

Isomeric SMILES

C/C=C\C#CCC/C=C/C=C\C(=O)NCC(C)C

Canonical SMILES

CC=CC#CCCC=CC=CC(=O)NCC(C)C

Synonyms

dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide
DTAI cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
Reactant of Route 2
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
Reactant of Route 3
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
Reactant of Route 4
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
Reactant of Route 5
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
Reactant of Route 6
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide

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